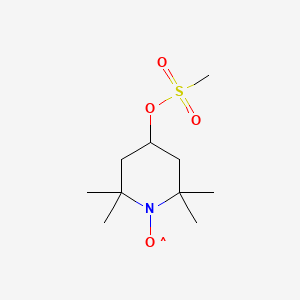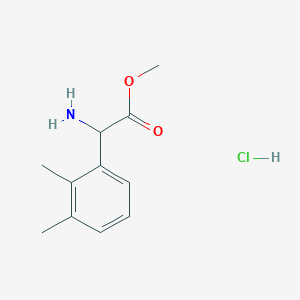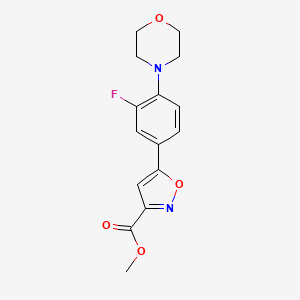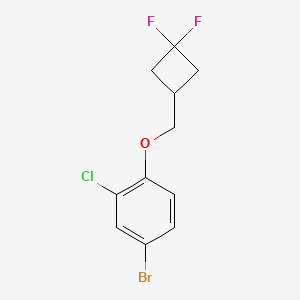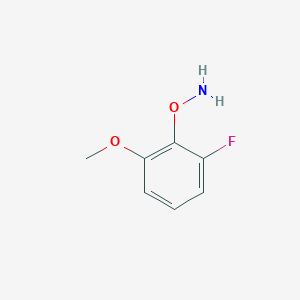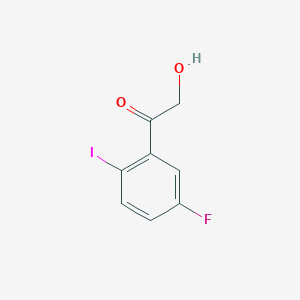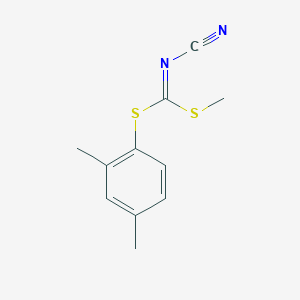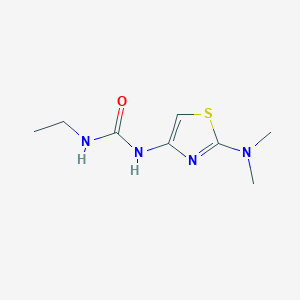
1-(2-(Dimethylamino)thiazol-4-yl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)thiazol-4-yl)-3-ethylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
準備方法
The synthesis of 1-(2-(Dimethylamino)thiazol-4-yl)-3-ethylurea typically involves the reaction of 2-(dimethylamino)thiazole with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using column chromatography .
化学反応の分析
1-(2-(Dimethylamino)thiazol-4-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
科学的研究の応用
1-(2-(Dimethylamino)thiazol-4-yl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2-(Dimethylamino)thiazol-4-yl)-3-ethylurea involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of bacterial growth or the reduction of inflammation .
類似化合物との比較
1-(2-(Dimethylamino)thiazol-4-yl)-3-ethylurea can be compared with other thiazole derivatives such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Studied for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C8H14N4OS |
|---|---|
分子量 |
214.29 g/mol |
IUPAC名 |
1-[2-(dimethylamino)-1,3-thiazol-4-yl]-3-ethylurea |
InChI |
InChI=1S/C8H14N4OS/c1-4-9-7(13)10-6-5-14-8(11-6)12(2)3/h5H,4H2,1-3H3,(H2,9,10,13) |
InChIキー |
RSIDCBOMZJLISI-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CSC(=N1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


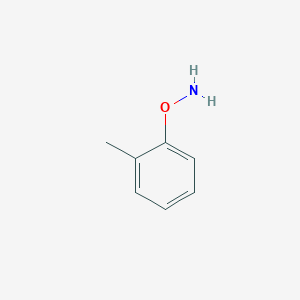
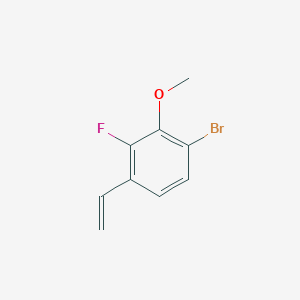
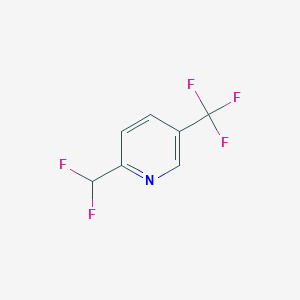
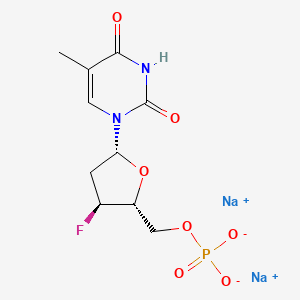
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)

![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)
